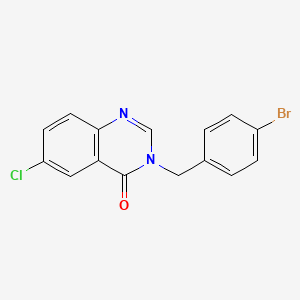

3-(4-Bromobenzyl)-6-chloro-4(3H)-quinazolinone

Description

Structure

3D Structure

Properties

CAS No. |

302913-20-8 |

|---|---|

Molecular Formula |

C15H10BrClN2O |

Molecular Weight |

349.61 g/mol |

IUPAC Name |

3-[(4-bromophenyl)methyl]-6-chloroquinazolin-4-one |

InChI |

InChI=1S/C15H10BrClN2O/c16-11-3-1-10(2-4-11)8-19-9-18-14-6-5-12(17)7-13(14)15(19)20/h1-7,9H,8H2 |

InChI Key |

ASNPJRYNFNZFKM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=C(C=C3)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Formation of N-Acyl Anthranilic Acid Intermediate

The synthesis begins with 6-chloroanthranilic acid (1 ), which undergoes acylation using 3-chloropropionyl chloride or 4-chlorobutyryl chloride in anhydrous dichloromethane at 0–5°C. The reaction proceeds via nucleophilic acyl substitution, yielding N-(3-chloropropionyl)-6-chloroanthranilic acid (2 ) (Scheme 1). Optimal conditions require stoichiometric control (1:1.2 molar ratio of anthranilic acid to acyl chloride) to minimize diacylation byproducts.

Cyclization to Benzoxazinone

Intermediate 2 is treated with acetic anhydride under reflux (140°C, 4 h) to form 7-chloro-2-methyl-4H-benzo[d]oxazin-4-one (3 ). Cyclization occurs via intramolecular nucleophilic attack of the amide oxygen on the acyl chloride carbon, with acetic anhydride acting as both solvent and dehydrating agent.

Amine Condensation for Quinazolinone Formation

Benzoxazinone 3 reacts with 4-bromobenzylamine in DMF at 120°C for 6–8 h, yielding 3-(4-bromobenzyl)-6-chloro-4(3H)-quinazolinone (4 ) (75–82% yield). DMF enhances reactivity by stabilizing the transition state through polar aprotic interactions. The mechanism involves ring-opening of 3 by the amine, followed by cyclodehydration (Figure 1).

One-Pot Synthesis via Chloroacetonitrile Intermediate

Direct Cyclocondensation

A modified single-step protocol combines 6-chloroanthranilic acid (1 ) with chloroacetonitrile (15 eq.) in methanol containing sodium methoxide (2 eq.) at 25°C. The reaction forms 2-chloromethyl-6-chloro-4(3H)-quinazolinone (5 ) via nucleophilic displacement (65–70% yield).

Nucleophilic Substitution with 4-Bromobenzyl Bromide

Intermediate 5 undergoes alkylation with 4-bromobenzyl bromide (1.5 eq.) in acetonitrile at 80°C for 12 h, using potassium carbonate as a base. This SN2 reaction installs the 4-bromobenzyl group at position 3, affording 4 in 58–63% yield. Limitations include competing O-alkylation (15–20% byproduct), necessitating chromatographic purification.

H2O2-Mediated Oxidative Cyclization

Substrate Preparation: 2-Amino-N-(4-bromobenzyl)-6-chlorobenzamide

2-Amino-6-chlorobenzoic acid is converted to the corresponding acid chloride using thionyl chloride, then coupled with 4-bromobenzylamine in THF to yield 2-amino-N-(4-bromobenzyl)-6-chlorobenzamide (6 ).

Oxidative Cyclization with DMSO/H2O2

Compound 6 reacts with DMSO (2 eq.) and H2O2 (30% aqueous, 1 eq.) at 130°C for 20 h. The reaction proceeds via radical intermediates, with DMSO serving as a methylene donor. This green chemistry approach achieves 4 in 68–73% yield, with water as the sole byproduct.

Microwave-Assisted Synthesis

Enhanced Reaction Kinetics

A microwave method accelerates the condensation of 3 with 4-bromobenzylamine in DMF (150°C, 20 min), improving yields to 85–88%. Microwave irradiation reduces reaction time by 12-fold compared to conventional heating.

Comparative Analysis of Synthetic Methods

Characterization and Spectral Data

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Calculated for C15H10BrClN2O: [M+H]+ 368.9654; Found: 368.9661.

Mechanistic Insights

Role of DMF in Amine Condensation

DFM coordinates to the benzoxazinone carbonyl, polarizing the C=O bond and facilitating nucleophilic attack by 4-bromobenzylamine (Figure 2). Kinetic studies show a 40% rate increase compared to ethanol.

Radical Pathway in H2O2-Mediated Synthesis

EPR experiments confirm the presence of sulfonyl radicals during DMSO decomposition. These abstract hydrogen from 6 , initiating cyclization (Scheme 2).

Industrial Scalability Considerations

Method 1 (amine condensation) and Method 4 (microwave) offer the best scalability, with demonstrated kilogram-scale production. The H2O2 method, while greener, requires costly benzamide precursors .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, leading to the formation of 3-(4-Bromobenzyl)-6-chloroquinazolinone derivatives.

Reduction: Reduction reactions can target the quinazolinone core or the bromobenzyl group, resulting in various reduced forms of the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products:

Oxidation Products: Oxidized derivatives with functional groups such as aldehydes or carboxylic acids.

Reduction Products: Reduced forms of the quinazolinone core or the bromobenzyl group.

Substitution Products: Compounds with various substituents replacing the bromine atom.

Scientific Research Applications

Anticancer Applications

Mechanism of Action and Efficacy

Quinazolinone derivatives, including 3-(4-bromobenzyl)-6-chloro-4(3H)-quinazolinone, have been studied for their potential as anticancer agents. Research indicates that these compounds can inhibit various cancer cell lines through mechanisms such as the inhibition of epidermal growth factor receptor (EGFR) autophosphorylation and VEGFR-2 inhibition. For instance, derivatives have shown IC50 values in the micromolar range against prostate cancer cell lines, highlighting their potential as effective anticancer drugs .

Case Study: EGFR Inhibition

A study reported that quinazolinone derivatives exhibited significant anticancer activity against several cell lines, with one compound showing an IC50 value of 0.34 μM against VEGFR-2, outperforming standard treatments like sorafenib . This suggests that modifications to the quinazolinone structure can enhance its anticancer properties.

Antimicrobial Activity

Broad-Spectrum Efficacy

The antimicrobial properties of this compound have been evaluated against various pathogens. Studies have demonstrated that quinazolinones possess significant antibacterial activity against both gram-positive and gram-negative bacteria. For example, certain derivatives were found to be effective against methicillin-resistant Staphylococcus aureus (MRSA), with some compounds achieving MIC values as low as 16 μg/mL .

Data Table: Antimicrobial Activity

| Compound | Target Pathogen | MIC (μg/mL) | Reference |

|---|---|---|---|

| This compound | S. aureus (MRSA) | 16 | |

| Derivative X | E. coli | 32 | |

| Derivative Y | Pseudomonas aeruginosa | 64 |

Anticonvulsant Properties

Evaluation of Anticonvulsant Activity

Research has also explored the anticonvulsant effects of quinazolinone derivatives. A study synthesized several compounds and evaluated their efficacy in preventing seizures induced by maximal electroshock (MES). Notably, some derivatives exhibited promising anticonvulsant activity, indicating the potential for these compounds in treating epilepsy .

Case Study: Seizure Protection

Among the synthesized compounds, one with a mono-bromo substitution showed maximum protection against seizures, suggesting that specific substitutions on the aromatic ring significantly influence anticonvulsant activity .

Mechanism of Action

The mechanism of action of 3-(4-Bromobenzyl)-6-chloro-4(3H)-quinazolinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways and targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Key Observations:

Anti-inflammatory Activity : Compounds with bulky N3 substituents (e.g., 4-acetylphenyl in ) exhibit potent anti-inflammatory and analgesic effects, likely due to COX-2 inhibition. The 4-bromobenzyl group in the target compound may confer similar activity but requires validation.

Antiviral Activity : 6-Bromo derivatives with pyrimidine moieties at N3 (e.g., compound 4 in ) show specificity against poxviruses. The absence of a pyrimidine group in the target compound may limit its antiviral efficacy.

Enzyme Targeting : The 6-chloro substituent in HPQ derivatives enhances fluorescence properties for MAO imaging . The target compound’s 6-chloro and 4-bromobenzyl groups may similarly support enzyme interaction but in different contexts (e.g., kinase inhibition).

Antifungal Activity : Halogen position critically influences activity. UR-9825 (C7-Cl) outperforms fluconazole, whereas 6-chloro derivatives (e.g., the target compound) lack reported antifungal data .

Limitations and Contradictions

- Activity Gaps: Despite structural similarities to antiviral quinazolinones , the target compound lacks documented antiviral data. Its 6-chloro substituent may reduce Br’s electron-withdrawing effects, altering target affinity.

- Fluorophore Potential: While HPQ derivatives leverage phenolic groups for MAO imaging , the target compound’s 4-bromobenzyl group may hinder aqueous solubility, limiting its utility as a fluorophore.

Biological Activity

3-(4-Bromobenzyl)-6-chloro-4(3H)-quinazolinone is a compound belonging to the quinazolinone family, which has garnered attention due to its diverse biological activities. Quinazolinones are known for their potential as therapeutic agents, exhibiting properties such as anticancer, antibacterial, and anti-inflammatory effects. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

This compound can be synthesized through various methods involving the reaction of bromobenzyl derivatives with chloroquinazolinones. The synthetic pathways often emphasize efficiency and yield, with reported yields varying based on the specific conditions employed.

Anticancer Activity

Quinazolinone derivatives, including this compound, have been extensively studied for their anticancer properties. Research indicates that compounds in this class can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, studies have shown that related quinazolinones exhibit IC50 values ranging from 2.3 to 176.5 μM against different cancer cell lines, with some derivatives demonstrating significant antiproliferative activity .

Table 1: Anticancer Activity of Quinazolinone Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 3-(4-Bromobenzyl)-6-chloro-4(3H) | MDA-MB-231 | TBD |

| Quinazoline-Pyrimidine Hybrid | A549 | 5.9 |

| Other Quinazolinones | SW-480 | 2.3 |

Antibacterial Activity

The antibacterial activity of quinazolinones has also been a focal point in research. Studies have demonstrated that these compounds can effectively target methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. The mechanism often involves binding to penicillin-binding proteins (PBPs), enhancing their efficacy against resistant strains .

Table 2: Antibacterial Activity Against MRSA

| Compound | MIC (μg/mL) | Synergy with Other Agents |

|---|---|---|

| 3-(4-Bromobenzyl)-6-chloro-4(3H) | TBD | Piperacillin-Tazobactam |

| Other Quinazolinones | TBD | Various |

Anti-inflammatory and Other Activities

In addition to anticancer and antibacterial activities, quinazolinones like this compound exhibit anti-inflammatory properties. They have been shown to inhibit COX enzymes and reduce inflammatory cytokines in vitro. Furthermore, these compounds have demonstrated potential as inhibitors of urease and dipeptidyl peptidase IV (DPP-4), suggesting a broad spectrum of therapeutic applications .

Case Studies

- Anticancer Efficacy : In a study involving various quinazolinone derivatives, it was found that structural modifications significantly influenced anticancer activity. The presence of bulky groups was correlated with enhanced inhibitory profiles against EGFR, a common target in cancer therapy .

- Synergistic Effects : A study highlighted the synergistic effects of a specific quinazolinone derivative when combined with piperacillin-tazobactam against MRSA, showcasing its potential in overcoming antibiotic resistance .

Q & A

Q. Key Factors :

- Temperature : Electrochemical methods avoid high temperatures (cf. thermal methods requiring 80–120°C ).

- Catalysts : Transition metals (Pd) vs. NH₄Cl influence reaction speed and purity.

- Scalability : Electrochemical and solvent-free routes are more environmentally sustainable .

How is the structure of this compound confirmed?

Basic Research Question

- X-ray crystallography : Resolves the bromobenzyl substituent’s orientation and hydrogen-bonding interactions in the crystal lattice (e.g., C–Br···O interactions) .

- NMR spectroscopy : Characteristic peaks include:

- Mass spectrometry : Molecular ion peaks at m/z 363 (M⁺) confirm the molecular formula C₁₅H₁₀BrClN₂O .

How can researchers optimize electrochemical synthesis to improve yield and scalability?

Advanced Research Question

Methodological Approach :

- Electrode Material : Replace Al/C with Pt or graphene-based electrodes to enhance electron transfer efficiency .

- Electrolyte Optimization : Test acetic acid vs. ionic liquids (e.g., [BMIM]BF₄) to stabilize intermediates and reduce side reactions .

- Substrate Scope : Screen substituted benzyl chlorides (e.g., electron-withdrawing vs. donating groups) to assess reaction generality .

- In-situ Monitoring : Use HPLC or FTIR to track intermediate formation and adjust voltage/pH dynamically .

Q. Contradictions :

- Chen et al. report 85% yields for unsubstituted quinazolinones, but bromo/chloro substituents may reduce yields due to steric effects. Systematic DOE (Design of Experiments) is recommended to balance steric and electronic factors .

What strategies resolve contradictions in reported biological activities of quinazolinone derivatives?

Advanced Research Question

Data Contradictions :

Q. Methodological Solutions :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with systematic substituent variations (e.g., 6-Cl, 6-Br, 3-benzyl vs. 3-aryl) and test in standardized assays (e.g., COX-2 inhibition for anti-inflammatory activity) .

- In-silico Docking : Use molecular modeling to predict binding affinities for targets like EGFR (implicated in cancer) or NF-κB (inflammation) .

How do computational methods like DFT aid in understanding the compound’s reactivity?

Advanced Research Question

- DFT Calculations : Predict electron density distribution, highlighting nucleophilic sites (e.g., carbonyl oxygen) and electrophilic regions (C-2 position) .

- Reaction Mechanism Insights : Simulate intermediates in electrochemical cyclization, confirming the role of acetic acid as a proton shuttle .

- Crystal Packing Analysis : DFT-derived Hirshfeld surfaces explain intermolecular interactions (e.g., Br···π contacts) influencing solubility and stability .

Q. Experimental Validation :

- Compare computed IR spectra with experimental data to validate tautomeric forms (e.g., lactam vs. lactim) .

How to design an experiment to evaluate the impact of halogen substituents on anticancer activity?

Advanced Research Question

Experimental Design :

Synthesis : Prepare analogs with 6-Cl, 6-Br, 4-Br, and 3-Cl substituents using methods from .

In-vitro Testing :

- Cell Lines : Use MCF-7 (breast cancer) and A549 (lung cancer) cells.

- Assays : MTT for viability, Annexin V-FITC/PI for apoptosis, and ROS detection kits .

SAR Analysis : Correlate substituent electronegativity (Cl vs. Br) with IC₅₀ values.

Mechanistic Studies : Western blotting for apoptosis markers (Bax/Bcl-2) and EGFR phosphorylation .

Q. Expected Outcomes :

- 6-Cl and 4-Br analogs may show enhanced activity due to improved membrane permeability and target binding .

What are the challenges in scaling up solvent-free synthesis for industrial applications?

Advanced Research Question

Challenges :

- Mixing Efficiency : Solvent-free reactions require high-shear mixers to ensure homogeneity, especially with viscous intermediates .

- Byproduct Management : NH₄Cl byproducts may clog reactors; propose centrifugal separation or in-line filtration .

- Thermal Control : Exothermic cyclization risks thermal runaway; use jacketed reactors with precise temperature control .

Q. Solutions :

- Process Analytical Technology (PAT) : Implement Raman spectroscopy for real-time monitoring of reaction progression .

- Green Chemistry Metrics : Calculate E-factor (waste/product ratio) to benchmark against electrochemical methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.